molecular formula C13H9BrF2OZn B14899591 4-(2',4'-DifluorobenZyloxy)phenylZinc bromide

4-(2',4'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14899591
M. Wt: 364.5 g/mol
InChI Key: AUGJYEYMJYCQQW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of difluorobenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The process can be summarized as follows:

    Starting Material: 4-(2’,4’-Difluorobenzyloxy)bromobenzene

    Reagent: Zinc powder

    Catalyst: Palladium or nickel-based catalysts

    Solvent: Tetrahydrofuran (THF)

    Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or dimethylformamide (DMF).

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and solvents like THF or dichloromethane (DCM).

    Addition Reactions: Carbonyl compounds (aldehydes or ketones), and solvents like THF or ethanol.

Major Products Formed

    Cross-Coupling Reactions: Biphenyl derivatives or substituted aromatic compounds.

    Substitution Reactions: Substituted benzene derivatives.

    Addition Reactions: Secondary or tertiary alcohols.

Scientific Research Applications

4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide is utilized in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is used in the development of drug candidates and the synthesis of medicinally relevant compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide involves its role as a nucleophile in various reactions. The difluorobenzyloxy group enhances its reactivity by stabilizing the negative charge on the zinc atom. In cross-coupling reactions, the compound forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide can be compared with other similar organozinc compounds, such as:

  • 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
  • 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
  • 4-(2’,4’-Difluorobenzyloxy)phenylzinc chloride

Uniqueness

The unique aspect of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide lies in the specific positioning of the difluorobenzyloxy groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

AUGJYEYMJYCQQW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.